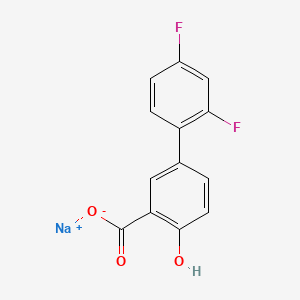

Diflunisal sodium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Diflunisal sodium is a nonsteroidal anti-inflammatory drug (NSAID) derived from salicylic acid. It was developed by Merck Sharp & Dohme in 1971 and is primarily used to relieve pain, tenderness, swelling, and stiffness caused by osteoarthritis and rheumatoid arthritis . It is also used for mild to moderate pain from other causes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Diflunisal sodium can be synthesized through several steps starting from fluorinated aniline. One common method involves a five-step synthesis consisting of benzene arylation using a Gomberg-Bachmann-Hey reaction, Friedel-Crafts acylation, Bayer-Villiger oxidation, saponification, and finally carbonation of phenol through a Kolbe-Schmitt reaction .

Industrial Production Methods

In industrial settings, this compound is often prepared using a combination of pH-dependent and time-dependent systems. For example, using Eudragit S100 and Eudragit RS100 with diflunisal in a ratio of 2:3:1, respectively, has been shown to be effective for developing a colon-specific delivery system .

Analyse Des Réactions Chimiques

Types of Reactions

Diflunisal sodium undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions.

Reduction: Reduction reactions can be performed using appropriate reducing agents.

Substitution: this compound can undergo substitution reactions, particularly in the presence of suitable nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diflunisal derivatives with altered functional groups, while substitution reactions can introduce new substituents into the diflunisal molecule .

Applications De Recherche Scientifique

Diflunisal sodium has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies of NSAID interactions and mechanisms.

Biology: this compound is studied for its effects on cellular processes and its potential as an anti-inflammatory agent.

Medicine: It is used to treat conditions like osteoarthritis, rheumatoid arthritis, and cardiac amyloidosis.

Mécanisme D'action

Diflunisal sodium exerts its effects by inhibiting the production of prostaglandins, which are hormones involved in inflammation and pain . It achieves this by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . Additionally, this compound has been found to inhibit p300 and CREB-binding protein (CBP), which are epigenetic regulators controlling the levels of proteins involved in inflammation and cell growth .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to diflunisal sodium include:

- Aspirin (acetylsalicylic acid)

- Ibuprofen

- Naproxen

- Diclofenac

Uniqueness

This compound is unique due to its long plasma half-life, which allows for fewer doses per day compared to other NSAIDs . It also has a distinctive mechanism of action involving the inhibition of p300 and CREB-binding protein, which is not commonly seen in other NSAIDs .

Propriétés

Numéro CAS |

84145-00-6 |

|---|---|

Formule moléculaire |

C13H7F2NaO3 |

Poids moléculaire |

272.18 g/mol |

Nom IUPAC |

sodium;5-(2,4-difluorophenyl)-2-hydroxybenzoate |

InChI |

InChI=1S/C13H8F2O3.Na/c14-8-2-3-9(11(15)6-8)7-1-4-12(16)10(5-7)13(17)18;/h1-6,16H,(H,17,18);/q;+1/p-1 |

Clé InChI |

TWNIMRJXRIWUKA-UHFFFAOYSA-M |

SMILES canonique |

C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C(=O)[O-])O.[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13405448.png)

![5-({4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-YL]piperidin-1-YL}methyl)-2-(trifluoromethyl)pyridine](/img/structure/B13405457.png)

![4-(2-Chloro-4-fluorobenzyl)-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B13405461.png)

![disodium;[2-[(10R,11S,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate](/img/structure/B13405478.png)

![tert-butyl 2-[5-[6-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-17-yl]-1H-imidazol-2-yl]-4-(methoxymethyl)pyrrolidine-1-carboxylate](/img/structure/B13405498.png)

![Trisodium;3-[(2-arsonatophenyl)diazenyl]-4,5-dihydroxy-7-sulfonaphthalene-2-sulfonate](/img/structure/B13405507.png)

![1H-Imidazo[1,2-C]pyrrolo[2,3-E]pyrimidine](/img/structure/B13405534.png)